![molecular formula C8H7ClN4S B15054685 7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B15054685.png)
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a chloro-substituted pyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as a competitive inhibitor by binding to the active site of enzymes or receptors, thereby blocking the natural substrate or ligand from binding. This inhibition can lead to various biological effects, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- 7-Chloro-N-(p-tolyl)thiazolo[5,4-d]pyrimidin-2-amine
- 7-Chloro-N-isopropylthiazolo[5,4-d]pyrimidin-2-amine
Uniqueness
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H7ClN4S |
|---|---|
Molekulargewicht |
226.69 g/mol |
IUPAC-Name |
7-chloro-N-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c9-6-5-7(11-3-10-6)14-8(13-5)12-4-1-2-4/h3-4H,1-2H2,(H,12,13) |
InChI-Schlüssel |
LACPYMCQLUZOJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=NC3=C(S2)N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


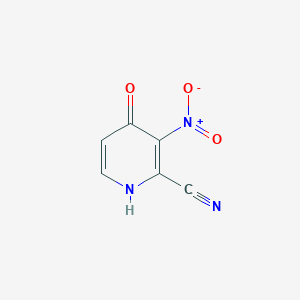
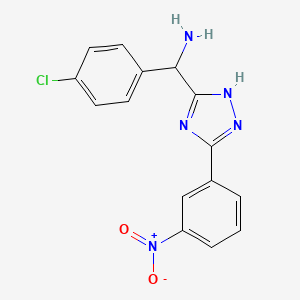
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)
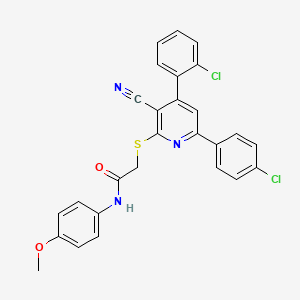
![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)
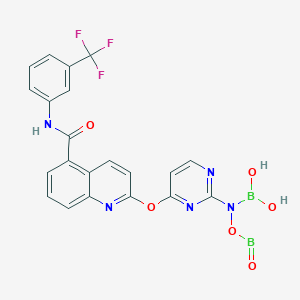
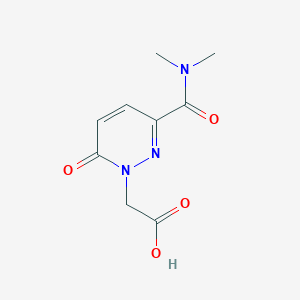
![6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15054641.png)
![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)

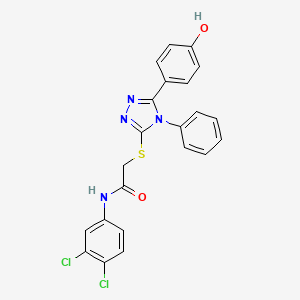
![2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole](/img/structure/B15054691.png)
![2-Bromo-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054701.png)
![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)
